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Compound Name: Glepaglutide acetate

Cat. No.: B15571749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of glepaglutide acetate, a

long-acting glucagon-like peptide-2 (GLP-2) analog, across different species. Glepaglutide is

under development for the treatment of short bowel syndrome (SBS), a condition characterized

by a reduced ability to absorb nutrients due to a shortened small intestine.[1] This document

summarizes key experimental data, details the methodologies of pivotal studies, and visualizes

the underlying biological pathways and experimental procedures to offer an objective

performance benchmark against preclinical and clinical findings.

Mechanism of Action
Glepaglutide is an analog of the naturally occurring GLP-2, a hormone that plays a crucial role

in intestinal adaptation and function.[2] It binds to GLP-2 receptors located on various intestinal

cells, including enteroendocrine cells and subepithelial myofibroblasts.[2] Activation of these

receptors triggers a signaling cascade that promotes the local release of intestinal mediators,

ultimately enhancing the intestine's absorptive capacity.[2][3] This leads to increased fluid and

nutrient absorption, addressing the primary challenge in patients with short bowel syndrome.[3]

The therapeutic action of GLP-2 analogs involves stimulating the growth of the intestinal

epithelium by promoting crypt cell proliferation and inhibiting villus cell apoptosis.[2]
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Caption: GLP-2 signaling pathway activated by glepaglutide.

Cross-Species Efficacy Data
Glepaglutide has demonstrated significant intestinotrophic effects in both preclinical animal

models and clinical trials in humans. The following tables summarize the key quantitative

findings across species.

Table 1: Preclinical Efficacy in Animal Models
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Species Study Duration Dosage Key Findings Reference

Wistar Rat 14 Days
80 nmol/kg (once

daily, SC)

Significant

increase in small

intestinal mass.

[3]

Skarbaliene et

al., 2023

400 nmol/kg

(once daily, SC)

Dose-dependent

increase in small

intestinal mass,

plateauing by

day 7.[3]

Wistar Rat
Long-term (26

weeks)
Not specified

Dose-dependent

increases in the

weight and

length of the

small intestine.[2]

Thorkildsen et

al., 2022

Beagle Dog
Long-term (39

weeks)
Not specified

Dose-dependent

increases in the

weight and

length of the

small intestine.[2]

Thorkildsen et

al., 2022

Table 2: Clinical Efficacy in Humans with Short Bowel
Syndrome
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Study Phase Study Duration Dosage Key Findings Reference

Phase 2 3 Weeks
1 mg (once daily,

SC)

- Significant

increase in

plasma citrulline

by 15.3 µmol/L.

[4] - Trends

toward an

increase in villus

height, crypt

depth, and

epithelium

height.[4]

Klinge et al.,

2023

10 mg (once

daily, SC)

- Significant

increase in

plasma citrulline

by 15.6 µmol/L.

[4] - Trends

toward an

increase in villus

height, crypt

depth, and

epithelium

height.[4]

Phase 3 (EASE

1)

24 Weeks 10 mg (twice

weekly, SC)

- Statistically

significant

reduction in

weekly

parenteral

support volume

by 5.13 L/week

from baseline.[5]

- 66% of patients

had a clinically

meaningful

response (>20%

reduction in

Zealand Pharma,

2022; Jeppesen

et al., 2025
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parenteral

support).[5] -

14% of patients

were weaned off

parenteral

support.[4][5]

10 mg (once

weekly, SC)

- Numeric, but

not statistically

significant,

reduction in

weekly

parenteral

support.[5][6]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of the protocols for key preclinical and clinical studies.

Preclinical Evaluation in Naive Wistar Rats (Skarbaliene
et al., 2023)

Objective: To assess the intestinotrophic properties of glepaglutide in healthy rats.

Animal Model: Naive Wistar rats.[3]

Treatment Groups:

Vehicle control (subcutaneous, once daily).[3]

Glepaglutide (80 nmol/kg, subcutaneous, once daily).[3]

Glepaglutide (400 nmol/kg, subcutaneous, once daily).[3]

Duration: 14 days, with cohorts sacrificed on day 0, day 7, and day 14.[3]

Primary Endpoint: Small intestinal mass.[3]
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Methodology: Following the treatment period, animals were euthanized, and the small

intestine was excised and weighed to determine the intestinal mass.

Clinical Evaluation in Patients with Short Bowel
Syndrome (Phase 2 - Klinge et al., 2023)

Objective: To evaluate the effects of glepaglutide on intestinal morphology and function in

patients with SBS.

Study Design: Randomized, crossover, dose-finding trial.[4]

Participants: 18 patients with SBS.[4]

Treatment: Two of three different doses (0.1, 1, and 10 mg) of glepaglutide were

administered as daily subcutaneous injections for three weeks.[4]

Endpoints:

Plasma citrulline (a marker of enterocyte mass).[4]

Intestinal morphology (villus height, crypt depth) via mucosa biopsies.[4]

Methodology: Blood samples were collected to measure plasma citrulline levels before and

after the treatment period. Mucosal biopsies were obtained for immunohistochemical

analysis of intestinal morphology.
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Caption: Generalized experimental workflows for preclinical and clinical evaluation.

Summary and Conclusion
The available data demonstrates a consistent intestinotrophic effect of glepaglutide acetate
across multiple species. In preclinical models, including rats and dogs, glepaglutide induces a

dose-dependent increase in the mass and length of the small intestine.[2] These findings are

corroborated in human clinical trials, where treatment with glepaglutide leads to an increase in
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the enterocyte mass marker, plasma citrulline, and shows trends towards improved intestinal

morphology.[4] Ultimately, these structural and functional improvements translate to a clinically

meaningful reduction in the need for parenteral support for patients with short bowel syndrome.

[5] The similar profile of action across species supports the translational validity of the

preclinical models and underscores the therapeutic potential of glepaglutide for enhancing

intestinal adaptation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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